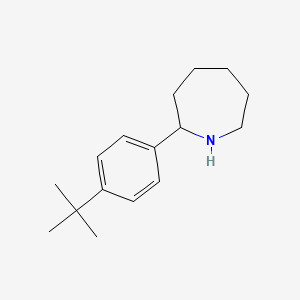
2-(2,5-二甲氧基苯基)哌啶
描述
“2-(2,5-Dimethoxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It belongs to the class of psychedelic phenethylamine derivatives.
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethoxyphenyl)piperidine” consists of a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains two methoxy groups and a phenyl group .
科学研究应用
血清素 5HT2A 受体拮抗剂和精神疾病与 2-(2,5-二甲氧基苯基)哌啶相关的化合物因其作为血清素 5HT2A 受体拮抗剂的潜力而受到研究。这些化合物在治疗各种精神疾病方面显示出希望,包括精神病,如精神分裂症、抑郁症、焦虑症、药物成瘾、强迫症、冠状动脉血管痉挛、厌食症、纤维肌痛和心律失常。对这些化合物的探索反映了它们在治疗广泛精神疾病方面的治疗潜力在制药领域的意义 (Habernickel, 2002)。
血清素受体的含硫类似物对类似于 2-(2,5-二甲氧基苯基)哌啶的化合物的含硫类似物进行的研究证明了它们对 5-HT2A 受体的选择性亲和力。这表明修改这些化合物的化学结构可以增强它们针对特定血清素受体的选择性和有效性。此类修饰可以导致开发出新的治疗剂,这些治疗剂具有更高的疗效和更少的副作用,用于治疗精神疾病 (Wang et al., 2001)。
邻位取代对 NMR 光谱的影响对邻位取代对与 2-(2,5-二甲氧基苯基)哌啶结构相关的化合物的 NMR 光谱的影响的研究揭示了化学修饰如何影响光谱特性,并进而影响这些分子的化学行为和生物活性。这些发现对于具有潜在生物活性的新化合物的结构分析和设计至关重要,提供了关于小结构变化如何显着影响化合物性质的见解 (Dineshkumar & Parthiban, 2018)。
抗氧化和抗菌活性对 2-(2,5-二甲氧基苯基)哌啶及其类似化合物的衍生物的研究显示出有希望的抗氧化和抗菌活性。这表明它们在旨在治疗氧化应激相关疾病和微生物感染的新治疗剂的开发中具有潜在应用。对这些化合物的生物活性的探索强调了 2-(2,5-二甲氧基苯基)哌啶衍生物在药物化学中的多功能性以及它们作为新药开发线索的潜力 (Sroor, 2019)。
腐蚀抑制包括与 2-(2,5-二甲氧基苯基)哌啶相关的哌啶衍生物已因其对铁等金属的腐蚀抑制性能而受到研究。量子化学计算和分子动力学模拟已被用来理解这些化合物与金属表面的相互作用,突出了它们在工业过程中防止金属腐蚀的潜在应用。这项研究将这些化合物的应用扩展到制药领域之外,展示了它们在材料科学和工程中的用途 (Kaya et al., 2016)。
未来方向
作用机制
Target of Action
2-(2,5-Dimethoxyphenyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Result of Action
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Action Environment
The broad application of piperidine derivatives arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
生化分析
Biochemical Properties
2-(2,5-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
2-(2,5-Dimethoxyphenyl)piperidine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(2,5-Dimethoxyphenyl)piperidine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-(2,5-Dimethoxyphenyl)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2-(2,5-Dimethoxyphenyl)piperidine can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dimethoxyphenyl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2,5-Dimethoxyphenyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-(2,5-Dimethoxyphenyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses can include cellular damage, organ dysfunction, and other systemic effects .
Metabolic Pathways
2-(2,5-Dimethoxyphenyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the inhibition of cytochrome P450 enzymes by 2-(2,5-Dimethoxyphenyl)piperidine can lead to altered levels of metabolites that are normally processed by these enzymes .
Transport and Distribution
The transport and distribution of 2-(2,5-Dimethoxyphenyl)piperidine within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, certain transporters may facilitate the uptake of 2-(2,5-Dimethoxyphenyl)piperidine into cells, while binding proteins can affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2,5-Dimethoxyphenyl)piperidine is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell. For instance, 2-(2,5-Dimethoxyphenyl)piperidine may be localized to the endoplasmic reticulum, mitochondria, or nucleus, depending on the presence of specific targeting signals .
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-6-7-13(16-2)11(9-10)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTQGYXODREEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300067 | |
| Record name | 2-(2,5-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-65-2 | |
| Record name | 2-(2,5-Dimethoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)



![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)





![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)



